4-Fluoro-2-morpholinoaniline

Descripción general

Descripción

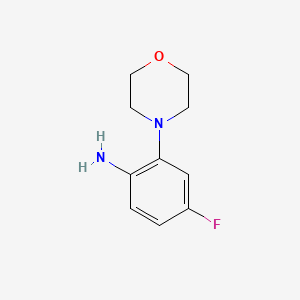

4-Fluoro-2-morpholinoaniline is an organic compound with the molecular formula C10H13FN2O It is characterized by the presence of a fluorine atom at the fourth position and a morpholine ring attached to the aniline structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-morpholinoaniline typically involves the nucleophilic substitution of 3,4-difluoronitrobenzene with morpholine in the presence of a base such as cesium carbonate (Cs2CO3) in tetrahydrofuran (THF) at 50°C. This reaction yields 4-(2-fluoro-4-nitrophenyl)morpholine, which is then reduced using iron powder and calcium chloride in ethanol to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoro-2-morpholinoaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions typically target the nitro group, converting it to an amine.

Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Iron powder and calcium chloride in ethanol are commonly employed.

Substitution: Bases like cesium carbonate (Cs2CO3) in solvents like THF are used.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted aniline derivatives.

Aplicaciones Científicas De Investigación

4-Fluoro-2-morpholinoaniline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-morpholinoaniline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been studied as a DNA gyrase inhibitor, where it binds to the enzyme’s active site, inhibiting its function and thereby exerting antibacterial effects . The compound’s unique structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological activity.

Comparación Con Compuestos Similares

3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of the antibiotic drug linezolid.

4-Fluoroaniline: Lacks the morpholine ring, resulting in different chemical properties.

2-Morpholinoaniline: Lacks the fluorine atom, affecting its reactivity and applications.

Uniqueness: 4-Fluoro-2-morpholinoaniline is unique due to the presence of both the fluorine atom and the morpholine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its effectiveness in various scientific applications .

Actividad Biológica

4-Fluoro-2-morpholinoaniline is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C10H14Cl2FN2O and features a fluorine atom and a morpholine group attached to an aniline structure. The synthesis typically involves:

- Substitution Reaction : Morpholine reacts with 1,2-difluoro-4-nitrobenzene.

- Reduction Reaction : The nitro group is reduced using iron and ammonium chloride, yielding this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It may inhibit enzyme activity by binding to active sites, preventing substrate interaction and subsequent catalysis. This property makes it a candidate for various therapeutic applications, including anticancer and antimicrobial activities .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown significant cytotoxic effects against various cancer cell lines:

- MCF-7 (breast cancer) : Compounds derived from similar structures demonstrated IC50 values ranging from 1.629 μM to 4.798 μM, indicating strong cytotoxicity compared to standard drugs like Staurosporine (IC50 = 8.029 μM) .

- A549 (lung cancer) : Notably, compounds with similar morpholino substitutions showed enhanced antiproliferative activity, suggesting potential for further development in lung cancer therapies .

Antimicrobial Activity

This compound also shows antimicrobial properties. Studies have highlighted its effectiveness against various bacterial strains, although specific data on this compound's activity are less documented compared to its analogs. For instance, related compounds have demonstrated significant inhibition against biofilms formed by pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoroaniline | Lacks morpholine group | Primarily used in dye synthesis |

| 2-Morpholinoaniline | Lacks fluorine atom | Moderate biological activity |

| 4-Fluoro-3-morpholinoaniline | Positional isomer | Similar anticancer properties |

The combination of the fluorine atom and the morpholine group in this compound enhances its stability and reactivity, making it particularly valuable in medicinal chemistry.

Study on Anticancer Activity

In a recent study focusing on indazol-pyrimidine derivatives, researchers synthesized several compounds that included variations of morpholino substitutions. The most potent derivatives exhibited IC50 values significantly lower than standard treatments, highlighting the potential of morpholino-based compounds in anticancer therapies .

Antimicrobial Efficacy Research

Another study explored small molecules that combat biofilm formation in bacteria. While specific data on this compound were not detailed, related compounds showed broad-spectrum antimicrobial activity, indicating that derivatives of this compound could be effective against resistant bacterial strains .

Propiedades

IUPAC Name |

4-fluoro-2-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRCCLABFZZQGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.